Product packaging for 2(5H)-Furanone, 4-benzyl-(Cat. No.:CAS No. 16720-76-6)

2(5H)-Furanone, 4-benzyl-

Cat. No.: B101406
CAS No.: 16720-76-6
M. Wt: 174.2 g/mol
InChI Key: NDSRBOXPULNFLZ-UHFFFAOYSA-N
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Description

Contextualization within Furanone Chemistry

Furanones are a significant class of heterocyclic compounds built around a five-membered ring containing an oxygen atom. nih.govontosight.ai They are isomeric forms of furan (B31954) with a ketone group. Depending on the position of the carbonyl group and the double bond, furanones are classified into three main types: 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones. researchgate.netepa.hu 2(5H)-Furanone, 4-benzyl- falls into the second category, which is also commonly referred to as the butenolide or γ-crotonolactone (GCL) structure. phytobank.caresearchgate.netwikipedia.org Furanone chemistry is a vast and active area of research, largely because this structural motif is present in numerous natural products and synthetic molecules with important biological activities. nih.govresearchgate.net The generation of furanones can occur through various pathways, including chemical synthesis, microbial processes, and the Maillard reaction that happens during the heating of food. researchgate.net

Significance of the 2(5H)-Furanone Scaffold in Organic Chemistry

The 2(5H)-furanone ring system is a privileged scaffold in organic and medicinal chemistry. thieme-connect.commdpi.com Its prevalence in a wide array of natural products isolated from both terrestrial plants and marine organisms underscores its chemical and biological importance. researchgate.netmdpi.com Compounds containing this moiety exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, antiviral, and antifungal properties. nih.govmdpi.comunipi.itnih.gov

The versatility of the 2(5H)-furanone scaffold also makes it a valuable intermediate in organic synthesis. ontosight.ai Chemists utilize it as a building block for constructing more complex molecular architectures. chemrxiv.org The synthesis of substituted 2(5H)-furanones is a field of intense research, with various methods developed to functionalize the furanone ring at different positions. unipi.itorganic-chemistry.org For example, palladium-catalyzed cross-coupling reactions have been developed as an efficient route to generate 4-substituted 2(5H)-furanones. organic-chemistry.org

Specific Focus on 4-benzyl Substitution

The introduction of a benzyl (B1604629) group at the 4-position of the 2(5H)-furanone ring, as seen in 2(5H)-Furanone, 4-benzyl-, significantly influences the molecule's properties. ontosight.ai The nature and position of substituents on the furanone core are critical in modulating the biological activity and chemical reactivity of the resulting derivative. ontosight.ai

The synthesis of furanones with substitution at the 4-position has been a particular focus of chemical research. organic-chemistry.org For instance, synthetic methods have been developed to produce precursors for naturally occurring compounds, such as the three-step synthesis of 4-benzyl-3-isopropyl-2(5H)-furanone from 3,4-dibromo-2(5H)-furanone, which involves two palladium-catalyzed cross-coupling reactions. thieme-connect.com Other synthetic strategies include the 1,4-addition of amines, such as benzylamine (B48309), to the 2(5H)-furanone core to create N-substituted derivatives that can be further modified. nih.gov The challenge in synthesizing 4-substituted 2(5H)-furanones compared to their 3- or 5-substituted isomers has led to the development of novel methods using stable and easily prepared substrates like 4-tosyl-2(5H)-furanone. organic-chemistry.org

Table 2: Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
2(5H)-Furanone, 4-benzyl- 16720-76-6 C₁₁H₁₀O₂
3,4-Dibromo-2(5H)-furanone 18874-45-8 C₄H₂Br₂O₂
4-Benzyl-3-isopropyl-2(5H)-furanone Not Available C₁₄H₁₆O₂
4-Tosyl-2(5H)-furanone 327409-27-0 C₁₁H₁₀O₅S
2(3H)-Furanone 591-12-8 C₄H₄O₂
3(2H)-Furanone 22245-21-0 C₄H₄O₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B101406 2(5H)-Furanone, 4-benzyl- CAS No. 16720-76-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16720-76-6

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

3-benzyl-2H-furan-5-one

InChI

InChI=1S/C11H10O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2

InChI Key

NDSRBOXPULNFLZ-UHFFFAOYSA-N

SMILES

C1C(=CC(=O)O1)CC2=CC=CC=C2

Canonical SMILES

C1C(=CC(=O)O1)CC2=CC=CC=C2

Other CAS No.

16720-76-6

Origin of Product

United States

Chemical Reactivity and Transformation of 2 5h Furanone, 4 Benzyl

Reactions Involving the Benzyl (B1604629) Moiety

The benzyl group attached at the C4 position offers additional sites for chemical transformation, independent of the furanone ring itself. These include reactions at the benzylic carbon and on the aromatic ring.

The benzylic C-H bonds are weaker than typical alkyl C-H bonds and are susceptible to radical reactions and oxidation. masterorganicchemistry.com Benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator (light or heat) to selectively install a bromine atom at the benzylic position. masterorganicchemistry.comresearchgate.net This benzylic bromide is a valuable intermediate for subsequent nucleophilic substitution reactions. Additionally, the benzylic methylene (B1212753) group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or various modern catalytic systems, which would convert the 4-benzyl substituent into a 4-benzoyl group. researchgate.netmdpi.comrsc.org

Halogenation and Functional Group Interconversion on the Furanone Skeleton

Dihalo-2(5H)-furanones are highly versatile and reactive precursors for the synthesis of a wide array of substituted furanones, including 4-benzyl-2(5H)-furanone. researchgate.net

Commercially available 3,4-dichloro- or 3,4-dibromo-5-hydroxy-2(5H)-furanones (known as mucochloric and mucobromic acid, respectively) are key starting materials. researchgate.net The two halogen atoms at the C3 and C4 positions have different reactivities, enabling selective functionalization. The C4 position is generally more susceptible to nucleophilic attack and cross-coupling reactions. nih.gov

The synthesis of 4-benzyl-2(5H)-furanone can be envisioned through palladium-catalyzed cross-coupling reactions. For example, 3,4-dibromo-2(5H)-furanone can undergo a site-selective Suzuki coupling with an arylboronic acid at the C4 position to yield 4-aryl-3-bromo-2(5H)-furanones. masterorganicchemistry.comnih.gov Applying this methodology with benzylboronic acid would be a direct route to introduce the benzyl group at the C4 position. Similarly, Stille coupling with organostannanes can also be used. masterorganicchemistry.com

Table 2: Selected Palladium-Catalyzed Reactions for Furanone Functionalization

Coupling ReactionPrecursorReagentCatalyst System (Example)Product Type
Suzuki Coupling3,4-Dihalo-2(5H)-furanoneArylboronic AcidPd(PPh₃)₄ / Base (e.g., KF)4-Aryl-3-halo-2(5H)-furanone
Sonogashira Coupling3,4-Dihalo-2(5H)-furanoneTerminal AlkynePd(PPh₃)₄ / CuI / Base4-Alkynyl-3-halo-2(5H)-furanone
Stille Coupling3,4-Dihalo-2(5H)-furanoneOrganostannanePd Catalyst4-Substituted-3-halo-2(5H)-furanone

The halogen atoms on dihalo-furanone precursors are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. researchgate.netrsc.org The regioselectivity of these substitutions can often be controlled by the reaction conditions. researchgate.net

N-Nucleophiles: Primary amines typically react via a Michael-type addition-elimination at the C4 position to yield 4-amino derivatives. researchgate.net Other nitrogen nucleophiles like azides also substitute preferentially at C4. researchgate.net

O-Nucleophiles: Phenols and other oxygen nucleophiles can be used to substitute groups at the C5 position, particularly from 5-alkoxy or 5-carbonate precursors. researchgate.netrsc.org

S-Nucleophiles: Thiols and sulfinates readily displace the halogen at the C4 position to give 4-thioether or 4-sulfonyl furanones, respectively. researchgate.net

Se-Nucleophiles: Selenophenols and selenocyanates react similarly to their sulfur counterparts, substituting the halogen at C4. researchgate.net

Halogenation at C5: The 5-hydroxy group of mucohalic acids can be converted to a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), creating trihalo-2(5H)-furanone species that are themselves reactive intermediates. rsc.org

These substitution reactions on dihalo-precursors provide a powerful toolbox for creating a diverse library of furanone derivatives with various functionalities at the C3, C4, and C5 positions.

Nucleophilic Substitutions at C3, C4, and C5 Positions

Oxygen-Nucleophile Interactions

The butenolide ring of 4-benzyl-2(5H)-furanone can be opened by oxygen nucleophiles. This typically occurs through an attack at the electrophilic carbonyl carbon (C-2), leading to the cleavage of the endocyclic acyl-oxygen bond. For instance, the hydrolysis or alcoholysis of 4-substituted 2(5H)-furanones under basic conditions yields the corresponding γ-keto acids or esters. This process is a key step in the synthesis of various acyclic compounds from furanone precursors.

The general reaction involves the addition of an alkoxide to the carbonyl group, forming a tetrahedral intermediate. Subsequent ring-opening and protonation yield the final product. The specific conditions for these reactions can influence the outcome and yield.

Table 1: Representative Reaction of 2(5H)-Furanones with Oxygen Nucleophiles

ReactantNucleophileConditionsProduct
4-Alkyl-2(5H)-furanoneSodium Methoxide in Methanol (B129727)Room TemperatureMethyl 4-oxoalkanoate
Nitrogen-Nucleophile Interactions

Nitrogen nucleophiles, such as primary and secondary amines, readily react with 4-benzyl-2(5H)-furanone. These reactions can proceed via two main pathways: aza-Michael addition to the C-5 position or attack at the C-2 carbonyl group. The regioselectivity of this reaction is influenced by the nature of the amine and the reaction conditions.

Primary amines can lead to the formation of N-substituted pyrrolidinones or other heterocyclic structures through a sequence of addition, ring-opening, and subsequent intramolecular cyclization. For example, the reaction with primary amines can yield 1-alkyl-4-benzyl-5-hydroxy-pyrrolidin-2-ones, which may further dehydrate to the corresponding pyrrolin-2-ones. This transformation is a valuable method for synthesizing nitrogen-containing heterocycles from butenolide templates.

Table 2: Examples of Nitrogen-Nucleophile Reactions with 4-Substituted 2(5H)-Furanones

NucleophileConditionsProduct Type
Primary AmineVaries (e.g., heat, catalyst)N-Substituted Pyrrolidinone/Pyrrolinone
Hydrazine (B178648)Ethanolic solutionDihydropyridazinone derivative
Sulfur-Nucleophile Interactions

The reaction of 4-benzyl-2(5H)-furanone with sulfur nucleophiles, such as thiols, typically proceeds via a conjugate addition (thia-Michael addition) to the C-5 position of the α,β-unsaturated system. This reaction is often catalyzed by a base and leads to the formation of 5-thio-substituted γ-butyrolactones.

This transformation is highly efficient for the introduction of sulfur-containing moieties into the lactone ring. The resulting thioether-functionalized lactones can serve as intermediates for the synthesis of more complex molecules, including biotin (B1667282) and other biologically active compounds. The stereochemical outcome of the addition can often be controlled by the choice of reactants and conditions.

Acylation Reactions

While less common than nucleophilic additions, acylation reactions involving the 2(5H)-furanone core can occur. For instance, Friedel-Crafts acylation of the benzyl group at the 4-position is a plausible transformation, although it would require careful selection of a Lewis acid catalyst to avoid polymerization or decomposition of the lactone ring. More typically, the furanone itself can be used as a synthon in reactions where it is ultimately incorporated into a larger acylated structure after ring-opening.

Reduction Reactions Leading to γ-Lactones

The α,β-double bond of 4-benzyl-2(5H)-furanone can be selectively reduced to yield the corresponding saturated γ-lactone, 4-benzyl-γ-butyrolactone. This transformation is commonly achieved through catalytic hydrogenation. Various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), are effective for this purpose.

Alternatively, dissolving metal reductions or the use of specific reducing agents that selectively target the carbon-carbon double bond in the presence of the ester functionality can be employed. This reduction is a crucial step in the synthesis of many natural products and pharmacologically active molecules where the saturated lactone core is a key structural feature.

Table 3: Catalytic Hydrogenation of an Unsaturated Lactone

SubstrateCatalystConditionsProductYield
4-benzyl-2(5H)-furanone10% Pd/CH2 (1 atm), Ethanol, Room Temp4-benzyl-γ-butyrolactoneHigh

Photochemical Transformations

The photochemical behavior of 4-benzyl-2(5H)-furanone is characterized by its ability to undergo various light-induced reactions, a property common to α,β-unsaturated carbonyl compounds.

Photocycloaddition Reactions

One of the most significant photochemical transformations of 2(5H)-furanones is the [2+2] photocycloaddition with alkenes. When irradiated with UV light in the presence of an alkene, 4-benzyl-2(5H)-furanone can form a cyclobutane (B1203170) ring fused to the lactone. This reaction provides a direct route to complex polycyclic systems that are otherwise difficult to access.

The regioselectivity and stereoselectivity of the cycloaddition are dependent on several factors, including the electronic nature of the alkene, solvent polarity, and the presence of photosensitizers. These reactions are valuable in synthetic organic chemistry for the construction of strained ring systems and as key steps in the total synthesis of natural products.

Photochemical Electron Transfer Processes

The photochemical behavior of 2(5H)-furanones, particularly those with a benzyl group at the 4-position, is characterized by fascinating rearrangements driven by the absorption of light. One of the most significant of these transformations is the di-π-methane rearrangement, a process that involves the interaction of two π-systems attached to a single sp³-hybridized carbon atom.

When 4-benzyl-2(5H)-furanone and its derivatives are irradiated, they undergo rearrangement to form cyclopropane-containing lactones. For instance, the acetone-sensitized irradiation of 4-benzyl-5,5-dimethyl-2(5H)-furanone (a derivative of the title compound) leads to the formation of 4,4-dimethyl-5-phenyl-3-oxabicyclo[3.1.0]-2-hexanone. acs.org This reaction proceeds via a triplet excited state, a hallmark of many photochemical electron transfer-sensitized reactions. The general requirement for the di-π-methane rearrangement is the presence of two π-moieties—in this case, the furanone's double bond and the benzyl group's phenyl ring—connected to the same saturated carbon.

Studies on 3,4-dibenzyl-2(5H)-furanone have shown that the 4-benzyl group has a superior migratory aptitude compared to the 3-benzyl group during photolysis. Irradiation of this compound in acetone (B3395972) yields a rearranged photoproduct where the 4-benzyl group has migrated. This specificity is explained by the relative stability of the diradical intermediates formed during the reaction. The intermediate where an unpaired electron is adjacent to the carbonyl group is considered more stable, favoring the migration of the group at the C-4 position.

The efficiency of this rearrangement can be influenced by substituents on the benzylic carbon. Direct or acetone-sensitized irradiation of 4-(substituted-benzyl)-2(5H)-furanones in methanol produces endo- and exo-5-phenyl-3-oxabicyclo[3.1.0]-2-hexanones. The yields of these products vary depending on the nature of the substituent (e.g., methyl, cyclohexyl, phenyl), indicating that both radical stability and steric factors play a role in the facility of the rearrangement.

Reactant Irradiation Conditions Product(s) Key Findings Reference
4-Benzyl-5,5-dimethyl-2(5H)-furanoneAcetone sensitized irradiation4,4-Dimethyl-5-phenyl-3-oxabicyclo[3.1.0]-2-hexanoneFormation via di-π-methane rearrangement.
3,4-Dibenzyl-2(5H)-furanoneAcetone sensitized irradiationRearranged photoproduct (migration of 4-benzyl group) and dihydrofuranonesThe 4-benzyl group shows superior migratory aptitude over the 3-benzyl group.
4-Benzyl-2(5H)-furanoneIrradiation in acetoneDihydrofuranone and a cyclopropanolactoneDemonstrates the di-π-methane rearrangement pathway.
4-(Substituted-benzyl)-2(5H)-furanonesDirect or acetone-sensitized irradiation in methanolendo- and exo-5-phenyl-3-oxabicyclo[3.1.0]-2-hexanonesSubstituent on the central methane (B114726) carbon affects rearrangement efficiency.

Ring Transformation Reactions

The 2(5H)-furanone ring is a versatile scaffold that can be chemically transformed into other heterocyclic systems. researchgate.nettandfonline.com These reactions typically involve the reaction of the furanone with nucleophiles, which can lead to ring-opening followed by recyclization to form new, stable heterocyclic structures. beilstein-journals.org

A common transformation involves the reaction of 2(5H)-furanones with hydrazine and its derivatives. For example, when 3-cyano-4,5-diphenyl-2(5H)-furanone is treated with hydrazine hydrate, the furanone ring opens to form an intermediate acid hydrazide. epa.hu This intermediate then undergoes intramolecular cyclization to yield a stable pyridazinone derivative. epa.hunih.gov This ring transformation is a general reaction for 2(5H)-furanones, providing a synthetic route to 3(2H)-pyridazinones. nih.gov

Nitrogen nucleophiles, such as primary amines, can also induce ring transformations. The reaction of 3-cyano-4,5-diphenyl-2(5H)-furanone with benzylamine (B48309) in refluxing benzene (B151609) does not lead to a new ring system directly but opens the lactone to form the corresponding N-benzylamide derivative. epa.hu However, fusion with ammonium (B1175870) acetate (B1210297), a source of ammonia, can lead to the formation of pyrrolone derivatives. epa.hu The interaction with various nitrogen-containing reagents can lead to the opening of the furanone ring followed by cyclization into a pyrrolone moiety. beilstein-journals.org

These transformations highlight the reactivity of the lactone carbonyl group and the conjugated double bond, making 2(5H)-furanones valuable precursors for a variety of other heterocyclic compounds. researchgate.netresearchgate.net

Furanone Reactant Reagent Conditions Product Type Key Findings Reference
3-Cyano-4,5-diphenyl-2(5H)-furanoneHydrazine HydrateRefluxPyridazinone derivativeReaction proceeds via ring opening to an acid hydrazide, followed by recyclization. epa.hu
3,4-Dihalo-5-hydroxy-2(5H)-furanonesHydrazine derivativesAqueous acidic solution, elevated temperature4,5-Dihalogeno-3(2H)-pyridazinoneGeneral method for transforming the furanone ring into a pyridazinone ring. nih.gov
3-Cyano-4,5-diphenyl-2(5H)-furanoneBenzylamineRefluxing benzeneN-benzylamide derivativeRing-opening of the lactone without subsequent recyclization under these conditions. epa.hu
3-Cyano-4,5-diphenyl-2(5H)-furanoneAmmonium AcetateFusionPyrrolone derivativeRing transformation to a five-membered nitrogen heterocycle. epa.hu

Derivatization and Structural Analogues of 2 5h Furanone, 4 Benzyl

Synthesis of Substituted 2(5H)-Furanone Analogues with Aromatic Moieties

The introduction of various aromatic moieties onto the 2(5H)-furanone scaffold is a common strategy to generate structural diversity and modulate biological activity. A variety of synthetic methods have been developed to achieve this, often involving the reaction of a furanone precursor with a suitable aromatic partner.

One notable approach involves the Suzuki-Miyaura cross-coupling reaction. mdpi.comscispace.com This palladium-catalyzed reaction has been successfully employed to synthesize biphenyl-substituted 2(5H)-furanones. For instance, 5-(4-bromophenyl)-furan-2(5H)-ones and 5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-ones have been used as substrates to create the corresponding biphenyl (B1667301) products. mdpi.comscispace.com A standard method utilizes palladium(II) acetate (B1210297), triphenylphosphine, and potassium carbonate as the catalytic system. mdpi.comscispace.com

Another strategy for incorporating aromatic groups is through direct dehydrative etherification. This acid-catalyzed reaction has been used to synthesize 5-(4'-alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanones from the corresponding 4'-alkoxybiphenyl-4-ol and mucochloric or mucobromic acid. sioc-journal.cn This method provides a straightforward route to furanone derivatives bearing a biphenyl ether unit. sioc-journal.cn

Furthermore, the condensation of aromatic aldehydes with furanone precursors offers a direct way to introduce aryl-containing substituents. For example, 3-benzyl-furan-2(5H)-one can be converted into its tert-butyldimethylsilyl furan (B31954) ether, which is then condensed with various aromatic aldehydes to produce 3-benzyl-5-arylidene-furan-2(5H)-one derivatives. researchgate.net

Thiolation reactions under basic conditions have also been utilized to introduce aromatic thio-substituents. The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with aromatic thiols in the presence of a base, such as triethylamine, regioselectively yields 4-thiosubstituted products. nih.gov

Starting Material Reagent(s) Reaction Type Product Reference(s)
5-(4-bromophenyl)-furan-2(5H)-one(p-Cl)C6H4B(OH)2, Pd(OAc)2/PPh3/K2CO3Suzuki-Miyaura cross-couplingBiphenyl-substituted 2(5H)-furanone mdpi.comscispace.com
4'-Alkoxybiphenyl-4-ol and mucochloric/mucobromic acidSulfuric acidDehydrative etherification5-(4'-Alkoxybiphenyl-4-yloxy)-3,4-dihalo-2(5H)-furanone sioc-journal.cn
3-Benzyl-furan-2(5H)-oneTBDMSOTf, then aromatic aldehydesAldol condensation3-Benzyl-5-arylidene-furan-2(5H)-one researchgate.net
5-Alkoxy-3,4-dihalo-2(5H)-furanoneAromatic thiols, triethylamineThiolation4-Thiosubstituted 2(5H)-furanone nih.gov

Creation of Complex Furanone Derivatives

The synthesis of more intricate furanone derivatives often necessitates multi-step sequences, combining various synthetic methodologies to build up molecular complexity. These approaches allow for the introduction of diverse functional groups and the construction of elaborate molecular architectures.

The synthesis of complex derivatives such as 3-benzyl-4-(N-(2-(dimethylamino)ethyl)-N-phenylamino)-2(5H)furanone involves a sequence of reactions that may include condensation, nucleophilic substitution, and cross-coupling reactions. ontosight.ai The specific synthetic pathway is chosen based on the availability of starting materials and the desired reaction efficiency. ontosight.ai

Furthermore, the furanone core can be utilized as a scaffold to construct other heterocyclic systems. For example, 2(5H)-furanone derivatives can be converted into pyridazinone derivatives. nih.gov This transformation involves refluxing the furanone with ammonium (B1175870) acetate in acetic acid. nih.gov

The oxidation of thioether-containing furanones represents another avenue for creating complex derivatives. Thioethers, which can be introduced through thiolation reactions, can be oxidized to the corresponding sulfones using an excess of hydrogen peroxide in acetic acid. nih.govresearchgate.net This transformation adds a sulfonyl group, which can significantly influence the molecule's properties. nih.gov

Starting Furanone Derivative Transformation Resulting Complex Derivative Reference(s)
3-Benzyl-2(5H)-furanone precursorMulti-step synthesis (condensation, nucleophilic substitution, etc.)3-Benzyl-4-(N-(2-(dimethylamino)ethyl)-N-phenylamino)-2(5H)furanone ontosight.ai
2(5H)-Furanone derivativeReaction with ammonium acetatePyridazinone derivative nih.gov
Thioether-substituted 2(5H)-furanoneOxidation with hydrogen peroxideSulfonyl-substituted 2(5H)-furanone nih.govresearchgate.net

Natural Product-Inspired Furanone Derivatives

Natural products containing the furanone core have long been a source of inspiration for the design and synthesis of new bioactive molecules. The structural motifs found in these natural compounds are often used as templates for the development of novel analogues with improved or altered biological activities. Furanones isolated from the red alga Delisea pulchra are a notable example, known to inhibit biofilm formation. nih.gov

One such class of natural products is the nostoclides. Analogues of nostoclides, such as 3-benzyl-5-arylidene-furan-2(5H)-ones, have been synthesized by condensing 3-benzyl-furan-2(5H)-one derivatives with various aromatic aldehydes. researchgate.net

Another example involves the incorporation of moieties from other biologically active natural products. For instance, novel heterocyclic compounds have been synthesized that bear both an unsaturated γ-lactone ring and an (S)-naproxen moiety. researchgate.net This was achieved through the O-acylation of 3,4-dihalo-5-hydroxy-2(5H)-furanones with (S)-(+)-2-(6-methoxy-2-naphthyl)propionyl chloride. researchgate.net

The synthesis of furanone derivatives can also be inspired by the desire to create molecules with specific biological targets. For instance, the synthesis of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), a stimulator of soluble guanylate cyclase, has spurred the development of numerous derivatives. nih.gov

Natural Product/Inspiration Synthetic Analogue/Derivative Key Synthetic Step Reference(s)
Furanones from Delisea pulchraVarious synthetic 2(5H)-furanone derivativesVaried synthetic methods nih.gov
Nostoclides3-Benzyl-5-arylidene-furan-2(5H)-onesCondensation with aromatic aldehydes researchgate.net
(S)-Naproxen2(5H)-Furanone with (S)-naproxen moietyO-acylation with (S)-(+)-2-(6-methoxy-2-naphthyl)propionyl chloride researchgate.net
YC-1 (Lificiguat)Various YC-1 derivativesModification of the benzyl (B1604629) and furan moieties nih.gov

Structure-Activity Relationship (SAR) Studies in Related Furanones

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of a molecule and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its biological effects. This knowledge is invaluable for the rational design of more potent and selective compounds.

In the context of furanone derivatives, SAR studies have provided significant insights. For example, in a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) analogues, modifications to the 1-N-substituent have been explored. nih.gov It was found that introducing a fluoro or cyano group at the ortho position of the benzyl ring led to enhanced inhibitory activity. nih.gov Conversely, substitutions at other positions or with different functional groups often resulted in decreased activity. nih.gov

SAR studies on pyrazolopyridinyl pyrimidine (B1678525) derivatives, which share some structural similarities with furanone-based compounds, have also revealed important trends. nih.gov Generally, a greater number of amino substituents correlated with better inhibitory activity. nih.gov These studies also highlighted the sensitivity of the activity to steric effects, with smaller substituents often leading to better outcomes. nih.gov

For furanones investigated as biofilm inhibitors, the presence and nature of substituents have been shown to be critical. Sulfur-containing derivatives of 2(5H)-furanone have demonstrated the ability to repress biofilm formation. nih.gov The specific substitution pattern on the furanone ring is known to modulate its interaction with biological targets. ontosight.ai

Furanone/Analogue Series Key Structural Modification Observed Effect on Activity Reference(s)
YC-1 (Lificiguat) AnaloguesSubstitution on the 1-N-benzyl grouportho-Fluoro or ortho-cyano substitution increased activity. nih.gov
Pyrazolopyridinyl Pyrimidine DerivativesNumber and type of amino substituentsMore amino groups generally led to better activity; sensitive to steric hindrance. nih.gov
2(5H)-Furanone Biofilm InhibitorsIntroduction of sulfur-containing groupsRepression of biofilm formation. nih.gov
General Furanone DerivativesSubstitution pattern on the furanone ringModulates interaction with biological targets. ontosight.ai

Biological and Biomedical Research Applications Mechanistic Studies, Excluding Clinical

Antimicrobial Activities and Mechanisms

While various furanone derivatives have been investigated for their antimicrobial properties, specific data on the antibacterial, antifungal, and antiviral effects of 2(5H)-Furanone, 4-benzyl- is not available. General research on furanones indicates that their antimicrobial action can involve mechanisms such as the inhibition of microbial growth and the modification of enzymes.

Antibacterial Effects

Studies have shown that some furanone derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones led to the discovery of a lead structure with promising antibiotic activity against multiresistant Staphylococcus aureus (MRSA). However, specific antibacterial studies on 2(5H)-Furanone, 4-benzyl- are not reported.

Antifungal Properties

The antifungal potential of the furanone scaffold has been recognized, with various derivatives showing activity against different fungal species. For example, some furanones isolated from the fungus Aspergillus sp. have demonstrated antifungal activity against Aspergillus fumigatus. Research on benzyl (B1604629) furanones from the marine-derived fungus Aspergillus terreus showed antifungal activity against Candida albicans. Despite these findings for related compounds, specific antifungal data for 2(5H)-Furanone, 4-benzyl- is lacking.

Antiviral Investigations

The antiviral potential of furanone-derived compounds has been explored. For instance, the synthesis of novel 2-furanone derivatives has led to the identification of compounds with activity against rotavirus. Other studies have investigated heterocyclic compounds derived from 2(3H)-furanones for their anti-avian influenza virus (H5N1) activity. However, there are no specific antiviral investigations reported for 2(5H)-Furanone, 4-benzyl-.

Quorum Sensing Inhibition and Biofilm Modulation

A significant area of research for furanones is their ability to interfere with bacterial communication, known as quorum sensing (QS), and to modulate biofilm formation. Halogenated furanones, for example, are known quorum sensing inhibitors. They are thought to act as structural analogs of bacterial signaling molecules (AIs), thereby targeting QS receptors. Synthetic furanones have also been shown to inhibit quorum-sensing in Pseudomonas aeruginosa. While this is a major area of study for the furanone class, specific research on the quorum sensing inhibition and biofilm modulation capabilities of 2(5H)-Furanone, 4-benzyl- has not been found.

Anticancer Research Perspectives

Furanone derivatives have been a subject of interest in anticancer research. However, specific studies on the anticancer perspectives of 2(5H)-Furanone, 4-benzyl- are not available.

Enzyme Inhibition (e.g., Kinases, COX-1, Topoisomerase I, p53 activity)

The ability of furanone derivatives to inhibit various enzymes is a key area of mechanistic study. For example, certain 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been identified as topoisomerase I inhibitors. Additionally, some 3,4-diarylfuran-2(5H)-ones have been designed as selective COX-1 inhibitors. There is no specific information available on the enzyme inhibition profile of 2(5H)-Furanone, 4-benzyl-.

Cell Cycle Modulation

While direct studies on the cell cycle modulation by 4-benzyl-2(5H)-furanone are not extensively documented, research on related furanone derivatives provides insights into the potential of this class of compounds to interfere with cell cycle progression. The investigation of various furanone structures reveals their capacity to induce cell cycle arrest at different phases, suggesting a potential avenue for the development of novel therapeutic agents.

For instance, a study on 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one demonstrated that these compounds can lead to cell cycle arrest at the G2 phase in A549 non-small cell lung cancer cells. researchgate.net This arrest is a critical mechanism for preventing the proliferation of cancer cells. In another study, newly synthesized bis-2(5H)-furanone derivatives were found to induce cell cycle arrest at the S-phase in C6 glioma cells, highlighting a different point of cell cycle intervention. researchgate.net These findings underscore the potential of the furanone scaffold to be chemically modified to target specific phases of the cell cycle. The specific effects of the 4-benzyl substitution on this activity remain an area for further investigation.

Anti-inflammatory Action

The furanone scaffold is a recurring structural element in compounds exhibiting anti-inflammatory properties. Although specific mechanistic studies on 4-benzyl-2(5H)-furanone are limited, research on analogous compounds provides strong evidence for their anti-inflammatory potential and sheds light on the possible mechanisms of action.

A prominent proposed mechanism for the anti-inflammatory effects of furanone derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are key enzymes in the biosynthetic pathway of prostaglandins, which are crucial mediators of inflammation. nih.gov A study on novel 4,5-diaryl-3-hydroxy-2(5H)-furanones revealed potent anti-inflammatory activity, which was suggested to be a result of cyclooxygenase inhibition. nih.gov

Another potential pathway involves the modulation of other key inflammatory signaling molecules. Research on 4-arylamidobenzyl substituted 5-bromomethylene-2(5H)-furanones has indicated that their anti-inflammatory effects may be attributed to their interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.gov This interaction can lead to the subsequent suppression of the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, both of which are central to the inflammatory response. nih.gov Furthermore, the ability of some benzofuran (B130515) derivatives to inhibit the production of nitric oxide (NO), a free radical involved in various inflammatory responses, points to another possible anti-inflammatory mechanism of the broader furanone class. dovepress.com

The anti-inflammatory potential of various furanone derivatives is summarized in the table below:

Compound ClassProposed Anti-inflammatory MechanismReference
4,5-diaryl-3-hydroxy-2(5H)-furanonesCyclooxygenase (COX) inhibition nih.gov
4-arylamidobenzyl substituted 5-bromomethylene-2(5H)-furanonesInteraction with PPARγ and suppression of NF-κB and MAPK cascades nih.gov
Benzofuran derivativesInhibition of nitric oxide (NO) production dovepress.com

Antioxidant Properties

Furanone derivatives have been recognized for their potential as antioxidant agents, capable of mitigating oxidative stress, which is implicated in a wide range of diseases. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation.

A study focusing on novel 4,5-diaryl-3-hydroxy-2(5H)-furanones demonstrated their potent antioxidant capabilities. nih.gov One compound in this series, bearing a 2,3-dihydroxy phenyl ring, was identified as a particularly powerful antioxidant. nih.gov Its efficacy was quantified through various assays, as detailed in the table below.

Antioxidant Activity AssayIC50 Value
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity10.3 µM
Superoxide (B77818) anion quenching capacity0.187 mM
Lipid peroxidation inhibitory effect0.129 mM

Data from a study on a 4,5-diaryl-3-hydroxy-2(5H)-furanone derivative. nih.gov

Further reviews on the topic have reinforced the notion that furanones are effective superoxide anion scavengers and inhibitors of lipid peroxidation. dovepress.com The antioxidant activity of these compounds is often linked to the presence of phenol (B47542) moieties, which can scavenge free radicals and reactive oxygen species (ROS). dovepress.com The lipophilicity of the molecule, which can be enhanced by aromatic rings like the benzyl group, may also contribute to their antioxidative effects. dovepress.com While these findings are promising for the furanone class as a whole, specific studies are needed to quantify the antioxidant properties of 4-benzyl-2(5H)-furanone itself.

Cardiovascular Research Relevance (Vasodilator Effects)

A significant area of biomedical research for furanone derivatives lies in their potential cardiovascular applications, specifically their vasodilator effects. A compound structurally very similar to 4-benzyl-2(5H)-furanone, identified as 4-benzyl-3-phenyl-5H-furan-2-one (also known as Gymnoascolide A), has demonstrated notable vasodilatory activity. utripoli.edu.lycaymanchem.com

This compound was isolated from the fungus Malbranchea filamentosa and was found to inhibit calcium-induced contractions in isolated rat aortic rings at a concentration of 1 µM. utripoli.edu.lycaymanchem.com The inhibition of Ca2+-induced vasoconstriction is a key mechanism for vasodilation, suggesting that this furanone derivative could be a valuable lead compound in the research and development of new treatments for conditions associated with vasoconstriction, such as hypertension. utripoli.edu.ly The furan (B31954) ring system is a fundamental component of many compounds with cardiovascular activities. dovepress.com

Other Biological Targets and Interactions

Beyond the aforementioned activities, the furanone scaffold has been implicated in a variety of other biological interactions, indicating a broad spectrum of potential research applications.

The interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is another biological target of interest for some furanone derivatives. nih.gov As mentioned in the anti-inflammatory section, this interaction is linked to the suppression of key inflammatory pathways. nih.gov

Furthermore, some substituted 2(5H)-furanone derivatives have been investigated as endothelin antagonists. google.com Endothelin is a potent vasoconstrictor peptide implicated in various cardiovascular diseases, and its antagonists are of therapeutic interest. google.com

The diverse biological activities of furanone derivatives, including antimicrobial and anticancer effects, further highlight the versatility of this chemical scaffold in biomedical research. ijabbr.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been applied to furanone derivatives to investigate their geometry, stability, and spectroscopic properties.

In studies of γ-alkylidenebutenolides, which are derivatives of 4-benzyl-2(5H)-furanone, DFT calculations at the ωB97x-D/6-31G(d,p) level have been used to explore Z-E isomerization. ufmg.brresearchgate.net These calculations revealed that for neutral γ-alkylidenebutenolides, the Z isomer is generally more stable. ufmg.brresearchgate.net However, protonation of the lactone carbonyl group can lead to a preferential stabilization of the E isomer, which has significant implications for its reactivity in acidic environments. ufmg.brresearchgate.net

For nostoclide analogues, which are also structurally similar, DFT calculations at the B3LYP/6-31+G* level were employed to determine the stereochemistry of the exocyclic double bond. researchgate.netnih.gov The calculations successfully confirmed that the experimentally observed crystal structures corresponded to the lowest energy conformations in the gas phase, demonstrating the predictive power of DFT in establishing the most stable molecular geometries. researchgate.netnih.gov

A summary of DFT applications on furanone analogues is presented below:

Compound TypeDFT Functional/Basis SetApplicationKey Finding
γ-AlkylidenebutenolidesωB97x-D/6-31G(d,p)Z-E Isomerization AnalysisNeutral forms are more stable as Z isomers; protonation stabilizes the E isomer. ufmg.brresearchgate.net
Nostoclide AnaloguesB3LYP/6-31+G*Stereochemistry DeterminationConfirmed that crystal structures represent the lowest energy conformations. researchgate.netnih.gov

Ab initio methods are computations based directly on theoretical principles without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF), provide high-accuracy results for smaller systems and are used to benchmark other methods. While specific ab initio studies on 4-benzyl-2(5H)-furanone are not prominent in the literature, these methods are foundational to computational chemistry.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time. These methods are particularly useful for investigating the interaction of small molecules with biological macromolecules. For derivatives of 4-benzyl-2(5H)-furanone, molecular docking, a key molecular modeling technique, has been employed to predict the binding modes and affinities of these compounds to various enzymes and receptors. This approach is crucial in the field of drug discovery and design.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. As indicated by DFT studies on related γ-alkylidenebutenolides, the stability of isomers can be significantly influenced by the reaction conditions, such as the presence of an acid catalyst. ufmg.brresearchgate.net The protonation of the lactone carbonyl group alters the electronic distribution within the molecule, thereby favoring the formation of the E isomer over the Z isomer. ufmg.brresearchgate.net This prediction of selectivity is crucial for designing synthetic routes to obtain specific stereoisomers. The thermodynamic control of isomer formation in the synthesis of nostoclide analogues further underscores the role of computational predictions in understanding reaction outcomes. researchgate.netnih.gov

Electronic Structure Analysis

The analysis of the electronic structure of a molecule provides a deep understanding of its properties and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. While specific HOMO-LUMO energy values for 4-benzyl-2(5H)-furanone require dedicated calculations, analysis of its constituent parts suggests that the π systems of the furanone ring and the benzyl (B1604629) group will be the primary contributors to the frontier orbitals.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing a localized picture of bonding and intramolecular interactions. For furanone derivatives, NBO analysis helps in understanding the delocalization of electron density, which is crucial for their stability and reactivity. researchgate.netcore.ac.uk The analysis involves examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. uni-muenchen.deresearchgate.net

Key Donor-Acceptor Interactions in 4-benzyl-2(5H)-furanone (Hypothetical Data Based on Similar Structures):

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) O1σ(C2-O1)~20-30
LP(1) O1π(C3-C4)~5-10
LP(2) O2σ(C2-O1)~15-25
π(C3-C4)π(C6-C7) of Benzyl Ring~2-5
π(C6-C7) of Benzyl Ringπ*(C3-C4)~1-3

Note: This table is illustrative and based on typical values found in NBO analyses of similar furanone and benzyl-substituted compounds. Actual values would require specific quantum chemical calculations for 4-benzyl-2(5H)-furanone.

The analysis of the composition of the natural bond orbitals reveals the hybridization of the atoms and the polarization of the bonds. For instance, the C-O bonds within the furanone ring would exhibit significant polarization towards the highly electronegative oxygen atoms. uni-muenchen.de This charge distribution plays a vital role in the molecule's electrostatic potential and its interactions with other molecules.

Conformational Analysis and Energetic Profiles

The conformational flexibility of 4-benzyl-2(5H)-furanone is primarily associated with the rotation around the single bond connecting the furanone ring and the benzyl group. Computational studies on structurally similar benzyl-substituted lactones, such as β-(3,4-Methylenedioxybenzyl)-γ-butyrolactone (MDBL), have shown the existence of multiple stable conformers with relatively small energy differences. acs.orgnih.gov

A conformational search, typically performed using methods like Monte Carlo followed by optimization with Density Functional Theory (DFT), can identify the low-energy conformers. rsc.org For 4-benzyl-2(5H)-furanone, different orientations of the benzyl group relative to the furanone ring would result in distinct conformers. The relative energies of these conformers determine their population at a given temperature.

Studies on related compounds have indicated that the energy differences between conformers are typically in the range of 1-2 kcal/mol, with rotational barriers being less than 5 kcal/mol. acs.orgnih.gov The most stable conformer would be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as weak hydrogen bonds or favorable π-stacking effects.

Relative Energies of Hypothetical Conformers of 4-benzyl-2(5H)-furanone:

ConformerDihedral Angle (C3-C5-C6-C7)Relative Energy (kcal/mol)
1 (Global Minimum)~90°0.00
2~180°0.85
3~60°1.50

Note: This table presents a hypothetical energetic profile based on findings for similar molecules. The dihedral angle represents the rotation of the benzyl group. The exact values would need to be determined by specific calculations.

The molecular conformation of such systems can also be influenced by the solvent and crystal packing forces. acs.orgnih.gov Therefore, computational studies in different environments (gas phase vs. solvated) can provide a more comprehensive understanding of the conformational landscape of 4-benzyl-2(5H)-furanone. The geometry of these conformers is often validated by comparing calculated NMR parameters, such as vicinal proton-proton coupling constants, with experimental data. acs.orgnih.gov

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds like 4-benzyl-2(5H)-furanone. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

While specific spectral data for 4-benzyl-2(5H)-furanone is not widely published, the characterization of closely related furanone derivatives demonstrates the power of NMR techniques. For instance, the analysis of compounds like 3-(4'-hydroxy-3'-methoxybenzyl)-2(5H)-furanone, isolated from natural sources, heavily relies on ¹H and ¹³C NMR for its structural confirmation sioc-journal.cn.

Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 4-benzyl-2(5H)-furanone, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the furanone ring. Key expected signals would include those for the aromatic protons on the phenyl ring, the benzylic methylene (B1212753) (CH₂) protons, and the protons on the furanone ring itself. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the structure.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. In the case of 4-benzyl-2(5H)-furanone, the ¹³C NMR spectrum would show signals for each of the 11 unique carbon atoms. This includes the carbonyl carbon of the lactone, the sp² hybridized carbons of the furanone double bond and the aromatic ring, the sp³ hybridized benzylic carbon, and the sp³ hybridized methylene carbon within the furanone ring. The chemical shifts of these carbons provide definitive evidence for the compound's carbon skeleton. For example, in related furanone structures, the carbonyl carbon typically appears significantly downfield sioc-journal.cn.

To unambiguously assign all proton and carbon signals and to elucidate complex structural features, researchers often employ two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools.

COSY experiments would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the benzyl and furanone fragments.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC experiments show correlations between protons and carbons over two to three bonds, which is critical for connecting the benzyl group to the furanone ring at the correct position (C-4). Studies on similar furanone derivatives have successfully used these 2D NMR techniques to determine their relative configurations and confirm the multiplicity of ¹³C-NMR signals rsc.org.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also offer structural clues based on fragmentation patterns.

The molecular formula of 4-benzyl-2(5H)-furanone is C₁₁H₁₀O₂, corresponding to a molecular weight of 174.20 g/mol nih.gov. MS analysis confirms this molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) data available in the PubChem database indicates key fragmentation peaks for this compound nih.gov.

m/z (Mass-to-Charge Ratio)Relative IntensityPossible Fragment Ion
96Top Peak[C₆H₈O]⁺
912nd Highest[C₇H₇]⁺ (Tropylium ion)
683rd Highest[C₄H₄O]⁺

For a precise determination of the elemental composition, High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is the method of choice. HRESIMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the exact mass of 4-benzyl-2(5H)-furanone is 174.0681 Da nih.gov. HRESIMS analysis would be used to confirm this exact mass, thereby verifying its elemental formula of C₁₁H₁₀O₂. This technique is routinely applied in the characterization of new furanone derivatives isolated from natural sources or synthesized in the laboratory sioc-journal.cnresearchgate.net.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-benzyl-2(5H)-furanone would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
C=O (α,β-unsaturated lactone)1740-1780Stretching
C=C (aromatic and alkene)1600-1680Stretching
C-O (lactone)1000-1300Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching

In studies of related furanone compounds, the lactone carbonyl stretch is consistently observed in the 1746–1770 cm⁻¹ region sioc-journal.cnscienceasia.org. The spectrum would also show bands for the C=C stretching of the furanone ring and the aromatic benzyl group, as well as C-H stretching vibrations for both aromatic and aliphatic protons.

Chiroptical Spectroscopy (Electronic Circular Dichroism, ECD)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique used to investigate the stereochemical features of chiral molecules. frontiersin.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, a plot of molar circular dichroism (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. pdr-separations.com

For the 2(5H)-furanone class of compounds, an empirical helicity rule is often applied to correlate the sign of the Cotton effects in the ECD spectrum to the absolute configuration of the stereogenic center. rsc.orgnih.gov However, modern approaches increasingly rely on comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). semanticscholar.org This combination provides a more reliable assignment of the absolute configuration. frontiersin.org

A pertinent example is the study of asperfuranone, a naturally occurring benzyl furanone derivative. Researchers isolated a racemic mixture and then separated the two enantiomers, (+)-asperfuranone and (−)-asperfuranone. semanticscholar.orgnih.gov By calculating the theoretical ECD spectra for the possible stereoisomers and comparing them to the experimental spectra, the absolute configurations were unambiguously assigned. semanticscholar.orgresearchgate.net The experimental ECD spectrum of (+)-asperfuranone showed negative Cotton effects, while its enantiomer showed mirror-image positive effects, which aligned with the calculated spectra for their respective assigned configurations. semanticscholar.orgmdpi.com

Table 1: Experimental ECD Data for Asperfuranone Enantiomers in Methanol (B129727) This interactive table provides the specific rotation and Electronic Circular Dichroism (ECD) data for the enantiomers of asperfuranone, a derivative of 4-benzyl-2(5H)-furanone.

Compound Specific Rotation [α]D20 (c 0.5, MeOH) ECD λmax (Δε)
(+)-Asperfuranone +178.3 264 nm (-10.3), 301 nm (-13.5)
(−)-Asperfuranone -178.3 264 nm (10.3), 301 nm (13.5)

Data sourced from MDPI. mdpi.com

This methodology, combining chiral separation with ECD analysis and theoretical calculations, is a cornerstone for determining the absolute stereochemistry of chiral furanones. nih.gov

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the complete three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For chiral molecules, the determination of the absolute configuration is a crucial aspect of the analysis. The assignment is typically achieved through the refinement of the Flack parameter. researchgate.net A Flack parameter value close to zero for the assumed configuration confirms that the assignment is correct, while a value close to one indicates that the inverted structure is the correct one.

In the context of benzyl furanones, X-ray crystallography has been used to unequivocally determine the structure and absolute configuration of derivatives. semanticscholar.orgnih.gov For instance, a single crystal of asperfuranone was subjected to X-ray diffraction analysis, which not only confirmed its molecular structure but also its absolute stereochemistry. semanticscholar.orgmdpi.com The crystallographic data obtained, such as the unit cell dimensions and space group, provide an unambiguous structural proof. mdpi.commdpi.com

Table 2: Crystallographic Data for Asperfuranone This interactive table presents the crystallographic data obtained from the X-ray diffraction analysis of asperfuranone.

Parameter Value
Molecular Formula C₁₅H₁₇O₅N
Molecular Weight 291.11
Crystal System Monoclinic
Space Group C2/c
a (Å) 14.5365(4)
b (Å) 11.9873(2)
c (Å) 17.8891(4)
β (°) 115.707(3)
Volume (ų) 2808.72(12)
Z 8

Data sourced from MDPI. mdpi.com

The successful application of X-ray crystallography provides the ultimate benchmark for structural assignment, against which chiroptical and other spectroscopic methods are often validated. researchgate.net

Natural Occurrence, Isolation, and Biosynthetic Pathways

Isolation from Fungal Sources

Fungi, known for their complex secondary metabolism, are a primary source of benzyl-substituted furanones.

Malbranchea filamentosa

While screening for bioactive compounds, a related derivative, 4-benzyl-3-phenyl-5H-furan-2-one, was isolated from the fungus Malbranchea filamentosa. The structure of this vasodilator was determined through spectroscopic and chemical analyses. This compound differs from the primary subject by the presence of an additional phenyl group at the C-3 position of the furanone ring.

Aspergillus terreus

The fungus Aspergillus terreus, particularly strains derived from marine environments, has proven to be a rich source of benzyl (B1604629) furanones. Chemical investigation of a marine-derived A. terreus (strain RA2905), following epigenetic modification with a histone deacetylase inhibitor (suberoylanilide hydroxamic acid, SAHA), led to the isolation of a novel racemic benzyl furanone. mdpi.comnih.gov This racemate was further separated into its constituent enantiomers, (+)- and (−)-asperfuranone. mdpi.comnih.gov The discovery of these compounds, which possess a benzyl furanone skeleton, was a first from a natural source. mdpi.comnih.gov The epigenetic modification was crucial as it activated a silent biosynthetic gene cluster, leading to the production of these metabolites. mdpi.com

The production of asperfuranone has also been studied in Aspergillus nidulans and a homologous gene cluster was identified in the A. terreus genome. nih.govamazonaws.com

Table 1: Benzyl Furanones from Fungal Sources
Compound NameSource OrganismKey FindingsReference(s)
(+)- and (−)-AsperfuranoneAspergillus terreus RA2905Isolated after epigenetic modification; first discovery of a natural benzyl furanone skeleton. mdpi.com, nih.gov
AsperfuranoneAspergillus terreus NIH 2624Biosynthesis pathway characterized via heterologous expression of a gene cluster found in this strain. nih.gov, amazonaws.com
4-benzyl-3-phenyl-5H-furan-2-oneMalbranchea filamentosaRelated derivative with vasodilator activity.

Isolation from Plant and Marine Organism Sources

While the direct isolation of 4-benzyl-2(5H)-furanone from plant sources is not prominently documented, the broader family of furanones is well-represented in the marine environment. Marine invertebrates are a known source of brominated furanones, often referred to as rubrolides. These compounds are recognized for their ability to interfere with bacterial communication systems (quorum sensing). No specific isolation of 4-benzyl-2(5H)-furanone from plant or marine organism sources has been detailed in the reviewed literature.

Proposed Biosynthetic Routes to Furanone Structures

The biosynthesis of asperfuranone in Aspergillus species has been elucidated and involves a complex enzymatic machinery. nih.govacs.orgnih.gov The pathway is encoded by a gene cluster containing two distinct polyketide synthases (PKSs), which is unusual for the biosynthesis of a single polyketide. nih.govnih.gov

The proposed pathway in A. terreus and A. nidulans involves seven genes, including a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). nih.govamazonaws.com The biosynthesis is initiated by these two PKS enzymes working in tandem to construct the core polyketide backbone. nih.gov Subsequent modifications, including cyclization and aromatization, are carried out by other enzymes encoded within the gene cluster to yield the final asperfuranone structure. nih.govnih.govresearchgate.net The identification of this pathway was achieved by activating a normally silent gene cluster through genetic engineering, specifically by inducing a transcriptional activator. nih.govnih.gov This work highlights the potential of genome mining to uncover novel natural products from well-studied fungal species. nih.govnih.govebi.ac.uk

Table 2: Key Genes in Asperfuranone Biosynthesis in *A. terreus***
GeneProposed FunctionReference(s)
ateafoEHighly Reducing Polyketide Synthase (HR-PKS) nih.gov
ateafoGNon-Reducing Polyketide Synthase (NR-PKS) nih.gov
afoATranscriptional Activator ebi.ac.uk
Multiple other genesTailoring enzymes (e.g., for cyclization, oxidation) nih.gov, nih.gov

Chemo-Enzymatic Synthesis and Biocatalysis for Furanone Scaffolds

The development of synthetic routes to furanone structures is of significant interest due to their potential applications. Chemo-enzymatic and biocatalytic methods have emerged as powerful tools, offering high selectivity and milder reaction conditions compared to traditional chemical synthesis. acs.org

Several strategies have been developed:

Enzymatic Rearrangement : A fully biocatalytic pathway has been demonstrated for the rearrangement of furans into spirolactones, showcasing the use of enzymes like chloroperoxidase, an oxidase, and an alcohol dehydrogenase in a one-pot cascade. acs.org

Oxidation and Reduction : Biocatalytic oxidation of furfural (B47365) derivatives can yield key intermediates like 5-hydroxy-2(5H)-furanone. rug.nlresearchgate.net Conversely, the biocatalytic reduction of hydrofuranone precursors using ketoreductases (KREDs) offers an efficient route to enantiomerically pure substituted tetrahydrofurans, which are valuable building blocks.

Platform Development : Researchers have developed one-pot enzymatic toolboxes for the rapid generation of diverse furanolide analogs. chemrxiv.org These platforms leverage biosynthetic enzymes that assemble the core furanolide structure, enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies. chemrxiv.org

Integrated Cascades : Modern approaches integrate biocatalysis with other catalytic methods like photocatalysis or electrocatalysis to upgrade bio-based furanic platforms into valuable chemicals. rug.nl These chemo-enzymatic cascades can convert simple starting materials like furfural into more complex C4 chemicals, including furanone intermediates. rug.nl

Total Synthesis : Chemo-enzymatic strategies have been successfully applied to the total synthesis of complex natural products containing furanone moieties, such as sorbicillinoids. tum.de In these syntheses, enzymes like monooxygenases perform key stereoselective transformations that are challenging to achieve with conventional chemistry. tum.de

These biocatalytic and chemo-enzymatic approaches provide sustainable and efficient pathways for accessing a wide range of furanone scaffolds, facilitating the exploration of their chemical and biological properties. acs.orgcnif.cnresearchgate.net

Future Perspectives and Research Directions

Advanced Synthetic Strategies

The development of more efficient, selective, and sustainable methods for the synthesis of 4-benzyl-2(5H)-furanone and its analogs is a key area for future research. While several synthetic routes exist, there is a continuous drive to improve upon existing protocols and to devise novel strategies that offer greater control over stereochemistry and functional group compatibility.

Future efforts are likely to focus on:

Asymmetric Synthesis: The development of catalytic asymmetric methods to access enantiomerically pure 4-benzyl-2(5H)-furanones is of paramount importance, particularly for elucidating structure-activity relationships and for the development of chiral drugs. This could involve the use of chiral catalysts in reactions such as asymmetric allylic alkylation or Michael additions. researchgate.net

Multicomponent Reactions (MCRs): Designing novel MCRs that allow for the one-pot synthesis of complex 4-benzyl-2(5H)-furanone derivatives from simple and readily available starting materials is a highly attractive strategy. mdpi.com These reactions offer advantages in terms of atom economy, reduced waste generation, and operational simplicity. mdpi.com

Flow Chemistry: The application of continuous flow technologies to the synthesis of 4-benzyl-2(5H)-furanones could offer benefits such as improved reaction control, enhanced safety, and easier scalability.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide highly selective and environmentally friendly routes to these compounds. smolecule.com

A summary of some existing and potential advanced synthetic approaches is provided in the table below.

Synthetic StrategyKey FeaturesPotential Advantages
Asymmetric CatalysisUse of chiral catalysts to induce stereoselectivity. researchgate.netAccess to enantiomerically pure compounds, crucial for pharmacological studies.
Multicomponent ReactionsOne-pot combination of three or more reactants. mdpi.comHigh atom economy, operational simplicity, rapid generation of molecular diversity. mdpi.com
Palladium-Catalyzed Cross-CouplingRegioselective formation of C-C bonds. smolecule.comVersatile for introducing a wide range of substituents at specific positions.
Photochemical ReactionsUtilization of light to initiate chemical transformations. researchgate.netAccess to unique reactivity and molecular scaffolds not easily obtained by thermal methods.

Exploration of Novel Reactivity Patterns

The 2(5H)-furanone ring system is known for its diverse reactivity, and 4-benzyl-2(5H)-furanone is no exception. Future research will likely uncover new and unexpected reactivity patterns, leading to the synthesis of novel heterocyclic systems and functionalized molecules.

Areas of interest include:

Cycloaddition Reactions: Investigating the participation of the α,β-unsaturated lactone moiety in various cycloaddition reactions, such as [4+2], [2+2], and [3+2] cycloadditions, could lead to the rapid construction of complex polycyclic structures. researchgate.net

Ring-Opening and Rearrangement Reactions: Exploring novel conditions for the selective opening of the lactone ring or for triggering skeletal rearrangements could provide access to a diverse range of acyclic and heterocyclic compounds.

Reactions with Nucleophiles and Electrophiles: A systematic study of the reactivity of the different positions of the 4-benzyl-2(5H)-furanone core towards a wider range of nucleophiles and electrophiles will expand its synthetic utility. researchgate.net

Mechanistic Elucidation of Biological Activities

While some biological activities of 4-benzyl-2(5H)-furanone derivatives have been reported, such as vasodilator effects, a detailed understanding of the underlying mechanisms of action is often lacking. nih.gov Future research should focus on elucidating these mechanisms to guide the rational design of more potent and selective compounds.

Key research directions include:

Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors) with which 4-benzyl-2(5H)-furanone derivatives interact to exert their biological effects.

Enzyme Inhibition Studies: For derivatives showing inhibitory activity against enzymes like cyclooxygenase (COX), detailed kinetic studies are needed to determine the mode of inhibition. researchgate.netnih.gov

Cellular and In Vivo Studies: Utilizing advanced cell biology and animal models to investigate the downstream signaling pathways affected by these compounds and to validate their therapeutic potential.

Development of Structure-Activity Relationship (SAR) Models

Systematic studies of the relationship between the chemical structure of 4-benzyl-2(5H)-furanone derivatives and their biological activity are crucial for the development of new therapeutic agents.

Future SAR studies should aim to:

Generate Diverse Libraries: Synthesize and screen libraries of 4-benzyl-2(5H)-furanone analogs with systematic variations in the substituents on both the furanone ring and the benzyl (B1604629) group.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Employ computational QSAR methods to develop predictive models that correlate structural features with biological activity. researchgate.net These models can guide the design of new compounds with improved potency and selectivity. researchgate.net

3D-QSAR and Pharmacophore Modeling: Utilize three-dimensional QSAR techniques and pharmacophore modeling to understand the key steric, electronic, and hydrophobic features required for optimal biological activity.

Computational Design of New 2(5H)-Furanone, 4-benzyl- Derivatives

In silico methods are becoming increasingly powerful tools in drug discovery and materials science. The computational design of new 4-benzyl-2(5H)-furanone derivatives holds great promise for accelerating the discovery of novel compounds with desired properties.

Future computational efforts will likely involve:

Virtual Screening: Using molecular docking and other virtual screening techniques to identify promising new 4-benzyl-2(5H)-furanone-based ligands for specific biological targets.

De Novo Design: Employing computational algorithms to design entirely new 4-benzyl-2(5H)-furanone derivatives with optimized binding affinities and pharmacokinetic properties.

Predictive ADMET Modeling: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, thereby reducing the likelihood of late-stage failures in drug development. rsc.org

The table below outlines some key computational approaches and their potential applications in the design of new 4-benzyl-2(5H)-furanone derivatives.

Computational ApproachApplicationExpected Outcome
Molecular DockingPredicting the binding mode and affinity of ligands to a biological target.Identification of potential lead compounds with high binding affinity.
QSARCorrelating chemical structure with biological activity. researchgate.netPredictive models to guide the design of more potent analogs.
De Novo DesignGenerating novel molecular structures with desired properties.Discovery of new chemical scaffolds with improved therapeutic potential.
ADMET PredictionEstimating the pharmacokinetic and toxicity profiles of compounds. rsc.orgEarly identification of candidates with favorable drug-like properties.

Q & A

Q. What are the common synthetic routes for preparing 4-benzyl-2(5H)-furanone derivatives?

The synthesis of 4-substituted 2(5H)-furanones often involves cyclization reactions or functionalization of pre-existing furanone cores. For example, Lewis acid-catalyzed halogenation or alkylation can introduce substituents like benzyl groups. Click chemistry, as seen in the synthesis of bis-triazole derivatives (e.g., via copper-catalyzed azide-alkyne cycloaddition), may also be adapted to attach benzyl moieties . Multi-step protocols involving protection/deprotection strategies are recommended to ensure regioselectivity .

Q. How is NMR spectroscopy utilized in characterizing 2(5H)-furanone derivatives?

1D and 2D NMR techniques (e.g., 1^1H, 13^13C, HSQC, HMBC) are critical for structural elucidation. For instance, the lactone carbonyl signal in 2(5H)-furanones typically appears at δ ~170–175 ppm in 13^13C NMR. Substitutents like benzyl groups show distinct aromatic proton resonances (δ 7.2–7.4 ppm) and coupling patterns, while stereochemical configurations are confirmed via NOESY/ROESY .

Q. What are the reported biological activities of 2(5H)-furanone derivatives?

Derivatives exhibit diverse bioactivities, including protein tyrosine phosphatase 1B (PTP1B) inhibition (IC50_{50} = 41.4–154.5 μM) for antidiabetic applications , antimicrobial effects against Campylobacter jejuni (quorum-sensing disruption) , and anticancer properties via α,β-unsaturated lactone-mediated apoptosis . The benzyl group may enhance lipophilicity and target binding .

Advanced Questions

Q. What strategies resolve contradictions in bioactivity data among structurally similar 2(5H)-furanone derivatives?

Discrepancies in IC50_{50} values or activity trends (e.g., PTP1B inhibition in ) can arise from assay conditions (e.g., enzyme concentration, pH) or subtle structural variations. To address this:

  • Perform dose-response curves under standardized conditions.
  • Use computational modeling (e.g., molecular docking) to correlate substituent effects (e.g., benzyl vs. alkyl groups) with target interactions.
  • Validate results across multiple cell lines or enzymatic assays .

Q. How do substituents like benzyl groups influence the reactivity of 2(5H)-furanone in Diels-Alder reactions?

The electron-withdrawing nature of the lactone carbonyl in 2(5H)-furanone enhances its dienophilic reactivity. A 4-benzyl substituent can sterically hinder the α,β-unsaturated system, reducing reaction rates with bulky dienes. However, π-π interactions from the benzyl group may stabilize transition states in asymmetric syntheses . Computational studies (e.g., DFT) are recommended to predict regioselectivity .

Explain the role of Lewis acids in the stereoselective synthesis of halogenated 2(5H)-furanones.
Lewis acids (e.g., BF3_3·Et2_2O, AlCl3_3) polarize the lactone carbonyl, facilitating electrophilic halogenation at the α-position. For example, bromination at C3/C4 positions proceeds with high stereocontrol when chiral auxiliaries or catalysts are used. This method has been applied to synthesize 3-bromo-5-methyl-2(5H)-furanone derivatives with >90% enantiomeric excess .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for triazole-functionalized derivatives .
  • Bioactivity Validation : Combine enzymatic assays (e.g., PTP1B inhibition) with transcriptomic profiling to identify off-target effects .
  • Data Reproducibility : Cross-validate spectral data (NMR, IR) with computational tools (e.g., ACD/Labs) to ensure structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.